Ethyl butylacetylaminopropionate

Catalog No.
S530688
CAS No.
52304-36-6
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl butylacetylaminopropionate

CAS Number

52304-36-6

Product Name

Ethyl butylacetylaminopropionate

IUPAC Name

ethyl 3-[acetyl(butyl)amino]propanoate

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c1-4-6-8-12(10(3)13)9-7-11(14)15-5-2/h4-9H2,1-3H3

InChI Key

VZRKEAFHFMSHCD-UHFFFAOYSA-N

SMILES

CCCCN(CCC(=O)OCC)C(=O)C

Solubility

In water, 7.0X10+4 mg/L at 20 °C
Soluble in n-heptane, dichloromethane, ethyl acetate, p-xylene, acetone, methanol

Synonyms

3-(N-n-butyl)-N-acetylaminopropionic acid ethyl ester, EBAAP, insect repellent M 3535, insect repellent Merck 3535, M-3535, Repellent 3535

Canonical SMILES

CCCCN(CCC(=O)OCC)C(=O)C

Description

The exact mass of the compound Ethyl butylacetylaminopropionate is 215.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 7.0x10+4 mg/l at 20 °csoluble in n-heptane, dichloromethane, ethyl acetate, p-xylene, acetone, methanol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action Research

Scientists are still investigating the exact way EBAAP repels insects. One area of research suggests it disrupts the insects' olfactory receptors, the organs responsible for smell. These receptors help insects locate blood meals and breeding sites. EBAAP may interfere with the insect's ability to detect these crucial odors, leading them to avoid treated areas.

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Efficacy Research

Another area of scientific research on EBAAP involves testing its effectiveness against different insect species. Studies have examined EBAAP's repellency against mosquitoes, ticks, and other insects that transmit diseases. This research helps determine how EBAAP compares to other repellents and its suitability for various applications.

  • Efficacy against mosquitoes: Researchers have compared EBAAP to other repellents, such as DEET, for repelling different mosquito species. These studies provide data on repellency duration and effectiveness against specific mosquito types that may carry diseases.

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  • Efficacy against other insects: Studies have also investigated EBAAP's repellency against ticks, biting flies, and other insects. This research helps broaden the understanding of how EBAAP works against different types of insects.

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Ethyl butylacetylaminopropionate, commonly known by its trade name IR3535, is an insect repellent developed and commercialized by Merck KGaA in Germany. It is characterized as a colorless to slightly yellowish, nearly odorless liquid with a favorable skin feel when included in formulations. The molecular formula of ethyl butylacetylaminopropionate is C₁₁H₂₁NO₃, and its CAS number is 52304-36-6. This compound is notable for its biodegradability and is classified as a biopesticide by various regulatory agencies, including the European Chemicals Agency and the United States Environmental Protection Agency .

Ethyl butylacetylaminopropionate can be synthesized through a multi-step chemical process involving the reaction of N-acetyl-N-butyl-β-alanine with ethyl chloroacetate or similar reagents. The synthesis typically includes steps such as acylation followed by esterification to yield the final product. Detailed methodologies for synthesis are often proprietary or protected within commercial formulations .

The primary application of ethyl butylacetylaminopropionate is as an insect repellent in personal care products. It is used in various formulations designed for topical application on human skin to prevent bites from disease-carrying insects such as mosquitoes and ticks. Additionally, it has been included in some formulations aimed at repelling body lice and other biting insects . Its approval by health authorities underscores its safety for use in consumer products.

Limited studies have been conducted on the interactions between ethyl butylacetylaminopropionate and other products such as sunscreens. While it is generally considered safe for use on skin, there is a need for further research to fully understand any potential interactions or combined effects when used with other topical agents .

Ethyl butylacetylaminopropionate shares structural similarities with several other insect repellents. Below is a comparison with some notable compounds:

Compound NameActive IngredientEfficacy Against InsectsUnique Features
DEETN,N-Diethyl-meta-toluamideBroad-spectrum; effective against many mosquitoesLong history of use; higher efficacy against Anopheles mosquitoes
Icaridin1-(1-Methylpropoxycarbonyl)-2-pyrrolidineEffective against mosquitoes and ticksLess irritating than DEET; longer-lasting protection
P-Menthane-3,8-diolDerived from eucalyptus oilEffective against mosquitoesNatural origin; lower toxicity profile
PermethrinA synthetic pyrethroidEffective against ticks and mosquitoesUsed on clothing; acts as a contact insecticide

Ethyl butylacetylaminopropionate's uniqueness lies in its biodegradable nature and favorable skin feel compared to other synthetic repellents. It also exhibits a lower potential for irritation compared to DEET while maintaining comparable efficacy against certain mosquito species .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Colorless to slightly yellowish liquid
Liquid at room temperature

XLogP3

1.2

Exact Mass

215.1521

LogP

log Kow = 1.7 at 23 °C

Odor

Almost odorless

Appearance

Solid powder

Melting Point

Less than -20 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65GQA237EH

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 6 of 159 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 153 of 159 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Ethyl butylacetylaminopropionate, referred to as IR3535, is a liquid at room temperature. It is expected to be soluble in water. USE: IR3535 is used in personal insect repellants applied directly to the skin or clothing. EXPOSURE: Workers that produce or use IR3535 may breathe in mist or have direct skin contact. The general population may be exposed to mist and dermal contact when applying insect repellant containing IR3535. If IR3535 is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It may be broken down in the air by sunlight. It will not volatilize into air from soil and water surfaces. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Infrequent reports of skin irritation and allergic reactions (hives, skin rashes, dermal burns, blisters, stinging, swelling, discoloration), respiratory irritation (sore throat, shortness of breath, congestion, running eyes and nose), headaches, fast heart rate, dizziness and stroke have occurred following use of skin products containing IR3535. However, these "adverse events" have not been directly associated with IR3535 exposure. Other data on the potential for IR3535 to produce toxic effects in humans were not available. IR3535 is a mild skin and eye irritant in laboratory animals. It did not cause allergic skin reactions. Other than skin irritation, no toxic effects have been observed in laboratory animals following repeated skin applications of IR3535. Stomach irritation, vomiting, and weight loss were the primary toxic effects observed in laboratory animals following repeated oral exposure to high doses. Damage to the liver and death occurred in some animals exposed to very high doses. Abortions were increased in laboratory animals fed IR3535 doses at concentrations that led to significant weight loss in the mother. No abortions or birth defects were observed in laboratory animals exposed to lower doses of IR3535 during pregnancy. No evidence of infertility was observed in laboratory animals exposed before and during pregnancy. Data on the potential for IR3535 to cause cancer in laboratory animals were not available. The potential for IR3535 to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.15 Pa /1.1X10-3 mm Hg/ at 20 °C

Pictograms

Irritant

Irritant

Other CAS

52304-36-6

Wikipedia

Ethyl butylacetylaminopropionate

Use Classification

Cosmetics -> Skin conditioning; Surfactant

General Manufacturing Information

Travelers are confronted with a variety of vector-borne threats. Is one type of repellent effective against all biting vectors? The aim of this review is to examine the literature, up to December 31st, 2012, regarding repellent efficacy. We searched PubMed for relevant papers. Repellents of interest were DEET, Icaridin as well as other piperidine-derived products (SS220), Insect Repellent (IR) 3535 (ethyl-butylacetyl-amino-propionat, EBAAP) and plant-derived products, including Citriodora (para-menthane-3,8-diol). As vectors, we considered the mosquito species Anopheles, Aedes and Culex as well as the tick species Ixodes. We selected only studies evaluating the protective efficacy of repellents on human skin. We reviewed a total of 102 publications. Repellents were evaluated regarding complete protection time or as percentage efficacy [%] in a time interval. We found no standardized study for tick bite prevention. Regarding Aedes, DEET at concentration of 20% or more, showed the best efficacy providing up to 10 hr protection. Citriodora repellency against this mosquito genus was lower compared to the other products. Also between subspecies a difference could be observed: Ae. aegypti proved more difficult to repel than Ae. albopictus. Fewer studies have been conducted on mosquito species Anopheles and Culex. The repellency profile against Anopheles species was similar for the four principal repellents of interest, providing on average 4-10 hr of protection. Culex mosquitoes are easier to repel and all four repellents provided good protection. Few studies have been conducted on the tick species Ixodes. According to our results, the longest protection against Ixodes scapularis was provided by repellents containing IR3535, while DEET and commercial products containing Icaridin or PMD showed a better response than IR3535 against Ixodes ricinus. Many plant-based repellents provide only short duration protection. Adding vanillin 5% to plant-based repellents and to DEET repellents increased the protection by about 2 hr.
The insect repellents 3535 (ethyl butylacetylaminopropionate or IR3535) and deet (N,N-diethyl-3-methylbenzamide) were prepared as 20% solutions in absolute ethanol and evaluated for repellency against many mosquito species in Thailand under laboratory and field conditions using human subjects. In the laboratory, 0.1 mL was applied per 30-sq cm of exposed area on a volunteer's forearm (0.66-0.67 mg active ingredient [AI]/sq cm), whereas in the field, volunteers' legs (from knee to ankle, with a surface area of about 712-782 sq cm) were treated with 3 mL per exposed area (0.76-0.84 mg AI/sq cm). In the laboratory, both IR3535 and deet showed equal repellency (P > 0.05) for 9.8 and 9.7 hr against Aedes aegypti, for 13.7 and 12.7 hr against Culex quinquefasciatus, and for 14.8 and 14.5 hr against C. tritaeniorhynchus, respectively. Anopheles dirus was significantly less sensitive to IR3535 than to deet (P < 0.05), with a mean protection time of 3.8 and 5.8 hr, respectively. Under field conditions, both IR3535 and deet provided a high degree of protection against various mosquito vectors ranging from 94 to 100% during the test periods. Both repellents provided a high level of protection for at least 8 hr against Ae. albopictus and for at least 5 hr against C. gelidus, C. tritaeniorhynchus, C. quinquefasciatus, Mansonia dives, M. uniformis, M. annulata, M. annulifera, Anopheles minimus, and An. maculatus. This study clearly documents the potential of IR3535 for use as a topical treatment against a wide range of mosquito species belonging to several genera.

Analytic Laboratory Methods

HPLC determination in topical gel formulation
The analytical method for identification and determination of IR3535 is based on gas chromatography using a flame ionization detector and internal standardization using methyl undecanoate. The method was adopted, with provisional status, by CIPAC in 2005. Identification is by GC relative retention time and IR spectrum. The manufacturer indicated that refractive index may also be used.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: von Elert E, Preuss K, Fink P. Infodisruption of inducible anti-predator defenses through commercial insect repellents? Environ Pollut. 2016 Mar;210:18-26. doi: 10.1016/j.envpol.2015.11.032. Epub 2015 Dec 18. PubMed PMID: 26708758.
2: Büchel K, Bendin J, Gharbi A, Rahlenbeck S, Dautel H. Repellent efficacy of DEET, Icaridin, and EBAAP against Ixodes ricinus and Ixodes scapularis nymphs (Acari, Ixodidae). Ticks Tick Borne Dis. 2015 Jun;6(4):494-8. doi: 10.1016/j.ttbdis.2015.03.019. Epub 2015 Apr 30. PubMed PMID: 25936273.
3: Xu P, Choo YM, De La Rosa A, Leal WS. Mosquito odorant receptor for DEET and methyl jasmonate. Proc Natl Acad Sci U S A. 2014 Nov 18;111(46):16592-7. doi: 10.1073/pnas.1417244111. Epub 2014 Oct 27. PubMed PMID: 25349401; PubMed Central PMCID: PMC4246313.
4: Mottaleb MA, Usenko S, O'Donnell JG, Ramirez AJ, Brooks BW, Chambliss CK. Gas chromatography-mass spectrometry screening methods for select UV filters, synthetic musks, alkylphenols, an antimicrobial agent, and an insect repellent in fish. J Chromatogr A. 2009 Jan 30;1216(5):815-23. doi: 10.1016/j.chroma.2008.11.072. Epub 2008 Dec 3. PubMed PMID: 19100555.
5: McMahon C, Kröber T, Guerin PM. In vitro assays for repellents and deterrents for ticks: differing effects of products when tested with attractant or arrestment stimuli. Med Vet Entomol. 2003 Dec;17(4):370-8. PubMed PMID: 14651650.
6: Thavara U, Tawatsin A, Chompoosri J, Suwonkerd W, Chansang UR, Asavadachanukorn P. Laboratory and field evaluations of the insect repellent 3535 (ethyl butylacetylaminopropionate) and deet against mosquito vectors in Thailand. J Am Mosq Control Assoc. 2001 Sep;17(3):190-5. PubMed PMID: 14529087.
7: Teal JJ. Insect repellents and mosquito bites. N Engl J Med. 2002 Nov 21;347(21):1719-21; author reply 1719-21. PubMed PMID: 12444193.
8: Fradin MS, Day JF. Comparative efficacy of insect repellents against mosquito bites. N Engl J Med. 2002 Jul 4;347(1):13-8. PubMed PMID: 12097535.
9: Staub D, Debrunner M, Amsler L, Steffen R. Effectiveness of a repellent containing DEET and EBAAP for preventing tick bites. Wilderness Environ Med. 2002 Spring;13(1):12-20. PubMed PMID: 11929056.
10: Holzer RB. [Protection against biting mosquitoes]. Ther Umsch. 2001 Jun;58(6):341-6. Review. German. PubMed PMID: 11441693.
11: Sixl W, Sixl-Voigt B, Köck M. [Testing of industrial repellents against gnats and horseflies]. Geogr Med Suppl. 1989;2:61-4. German. PubMed PMID: 2501157.

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